

FR-167356: A Technical Guide to its In Vitro and In Vivo Profile

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Compound of Interest

Compound Name: FR-167356

Cat. No.: B1674007

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-167356 is a potent and selective inhibitor of the vacuolar-type H⁺-ATPase (V-ATPase), an ATP-dependent proton pump essential for the acidification of various intracellular compartments and the extracellular space. This document provides a comprehensive technical overview of the in vitro and in vivo studies conducted on **FR-167356**, with a focus on its effects on osteoclast function and its potential as an anti-metastatic agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

FR-167356 exerts its biological effects through the specific inhibition of the $\alpha 3$ isoform of V-ATPase. This isoform is highly expressed on the ruffled border of osteoclasts, where it plays a critical role in pumping protons into the resorption lacuna, creating the acidic microenvironment necessary for the dissolution of bone mineral and the degradation of the organic matrix. By inhibiting this proton pump, **FR-167356** effectively blocks the bone-resorbing activity of osteoclasts.

Quantitative In Vitro Data

The inhibitory activity of **FR-167356** against various V-ATPase isoforms has been quantified through a series of in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of **FR-167356**.

Target Enzyme/Membrane Preparation	IC50 (nM)
Osteoclast Plasma Membranes (α3 isoform)	170[1]
Renal Brush Border Membranes	370[1]
Macrophage Microsomes	220[1]

In Vitro Studies

Inhibition of Bone Resorption

FR-167356 has demonstrated potent inhibition of bone resorption in in vitro assays. This effect is a direct consequence of its V-ATPase inhibitory activity, which prevents osteoclasts from acidifying the bone surface.

Experimental Protocol: In Vitro Osteoclast Bone Resorption Assay

This protocol outlines a standard method for assessing the effect of **FR-167356** on osteoclast-mediated bone resorption.

1. Cell Culture:

- Culture murine bone marrow cells or RAW 264.7 cells in α-MEM supplemented with 10% fetal bovine serum, antibiotics, and macrophage colony-stimulating factor (M-CSF) to induce osteoclast differentiation.
- Plate the cells on bone slices or dentin discs in a 96-well plate.

2. Compound Treatment:

- After osteoclast formation (typically 5-7 days), replace the medium with fresh medium containing various concentrations of **FR-167356** or vehicle control.

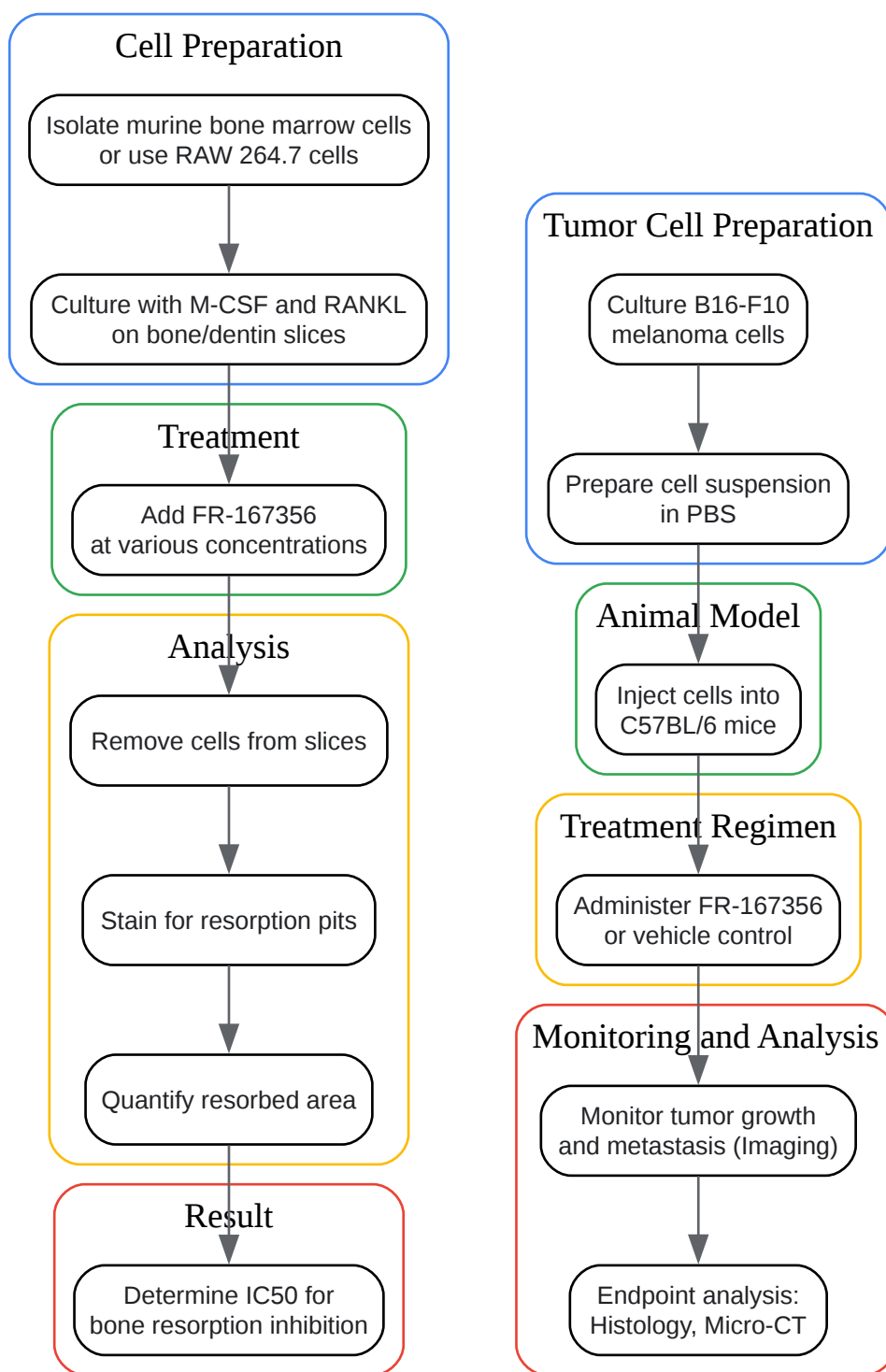
3. Resorption Pit Analysis:

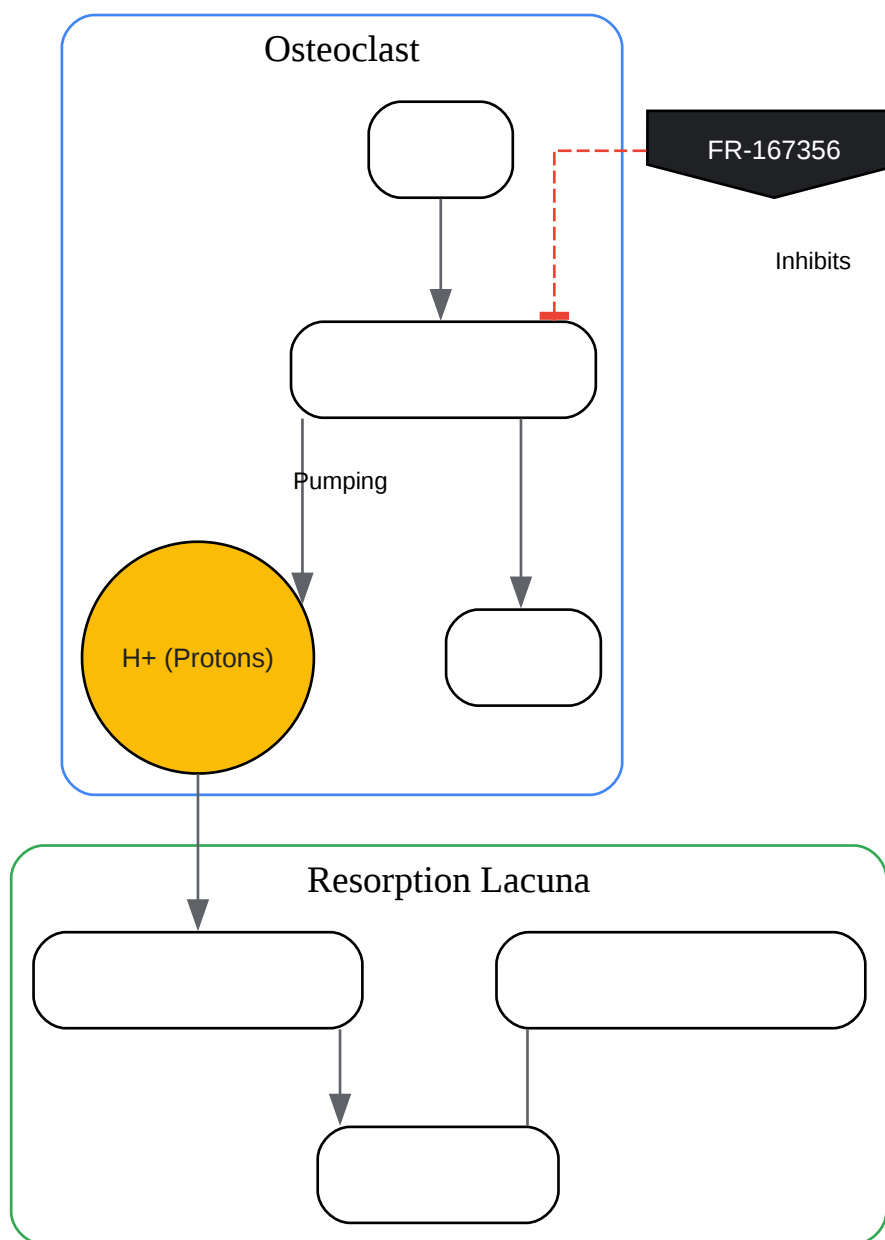
- After a further 48-72 hours of incubation, remove the cells from the bone/dentin slices using sonication or treatment with a 1M NH₄OH solution.
- Stain the slices with toluidine blue or hematoxylin to visualize the resorption pits.
- Quantify the resorbed area per slice using image analysis software (e.g., ImageJ).

4. Data Analysis:

- Calculate the percentage of inhibition of bone resorption for each concentration of **FR-167356** compared to the vehicle control.
- Determine the IC₅₀ value for the inhibition of bone resorption.

Experimental Workflow: In Vitro Bone Resorption Assay





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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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